Z-Lys(boc)-NH2

Description

Contextualizing Z-Lys(Boc)-NH2 as a Protected Amino Acid Derivative

This compound is classified as a protected amino acid derivative. In peptide chemistry, protecting groups are temporary modifications to reactive functional groups on an amino acid, preventing them from participating in unintended side reactions during the peptide synthesis process. openaccesspub.orgbiosynth.com Lysine (B10760008) possesses two amino groups: the α-amino group, which participates in forming the peptide bond backbone, and the ε-amino group on its side chain. openaccesspub.org

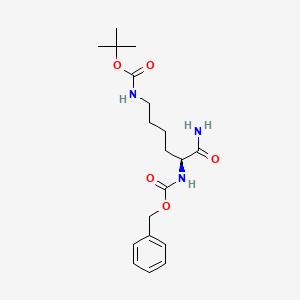

In the structure of this compound, three key protective modifications are present:

The Z-group (Benzyloxycarbonyl): This group is typically attached to the α-amino group. It is stable under the conditions used to remove some other protecting groups, providing an orthogonal protection strategy. peptide.com

The Boc-group (tert-butyloxycarbonyl): This group protects the reactive ε-amino group on the lysine side chain. openaccesspub.orgnbinno.com This is crucial to prevent the formation of branched peptides where the peptide chain accidentally extends from the side chain. peptide.com

The C-terminal Amide (NH2): Many biologically active peptides naturally possess a C-terminal amide instead of a carboxylic acid. researchgate.net Using a pre-amidated amino acid derivative like this compound ensures the final peptide will have this feature, which can be critical for its biological function and stability.

The combination of these groups allows for selective deprotection and modification, making this compound a versatile building block in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). openaccesspub.orgcsic.es

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24828-95-3 |

| Molecular Formula | C₂₁H₃₂N₄O₅ |

Note: Data for the closely related dipeptide Z-Lys(BOC)-Gly-NH2 is available and shows a molecular formula of C21H32N4O6 and a molecular weight of 436.509. guidechem.com The specific properties can vary slightly based on the exact structure being referenced.

Significance of Lysine Derivatives in Advanced Peptide and Conjugate Chemistry Research

The importance of lysine derivatives like this compound extends far beyond simply enabling the synthesis of a peptide chain. The lysine side chain is a versatile hub for chemical modification, and protecting it with a group like Boc allows chemists to control precisely when and how that side chain is functionalized. nbinno.com

Key areas of significance include:

Synthesis of Complex Peptides: Protected lysine derivatives are fundamental for creating peptides with multiple lysine residues, ensuring that chain elongation occurs only at the N-terminus and not at the lysine side chains. peptide.com This prevents the formation of undesirable branched side products.

Development of Peptide Conjugates: The ε-amino group of lysine is a primary site for attaching other molecules to a peptide. After the main peptide chain is synthesized, the Boc group can be selectively removed, exposing the side-chain amine for conjugation. This is a key strategy in creating:

Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is attached to a peptide or antibody that targets cancer cells. nbinno.com

Imaging Agents: Where fluorescent dyes or other labels are attached for diagnostic or research purposes. nbinno.com

Improving Pharmacological Properties: The properties of a therapeutic peptide can be enhanced through lysine modification. A common example is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to the lysine side chain, which can increase the peptide's half-life in the bloodstream, reducing the required dosing frequency. nbinno.com

Bioorthogonal Chemistry: Lysine derivatives can be used to introduce bioorthogonal handles—chemical groups that react selectively with a partner group, even within the complex environment of a living cell. This allows for the study of peptides and their interactions in real-time. nih.gov

In essence, the careful protection and deprotection of lysine's side chain is a foundational technique that underpins much of modern peptide chemistry and chemical biology, enabling the creation of sophisticated molecules for therapeutic, diagnostic, and basic research applications. iris-biotech.denih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Nα-Z-Nε-Boc-L-lysine amide | This compound |

| Benzyloxycarbonyl | Z |

| tert-butyloxycarbonyl | Boc |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| N-alpha-Fmoc-N-epsilon-Boc-L-lysine | Fmoc-Lys(Boc)-OH |

| N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDCI |

| N-hydroxysuccinimide | NHS |

| Polyethylene glycol | PEG |

| Z-Lys(BOC)-Gly-NH2 | |

| Boc-Lys(2-Cl-Z)-OH |

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIVYVKAKANCDC-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Z Lys Boc Nh2 As a Versatile Building Block in Advanced Peptide and Peptidomimetic Research

Role in Fragment Condensation Strategies for Complex Peptide Assembly

Fragment condensation involves synthesizing shorter peptide segments, which are then coupled together to form the final, longer peptide chain. The Z and Boc protecting groups on Z-Lys(Boc)-NH2 are designed to withstand the conditions required for peptide bond formation during fragment coupling, thereby preventing unwanted side reactions or racemization of the protected amino acid residues. This strategy is particularly useful for synthesizing peptides that are difficult to assemble linearly due to solubility issues or the risk of epimerization at sensitive residues. The use of protected lysine (B10760008) derivatives ensures that the epsilon-amino group remains masked until specific deprotection and subsequent modification or cyclization steps are intended peptide.comsigmaaldrich-jp.comnih.govgoogle.comgoogle.comgoogle.comosti.govpnas.org.

Methodologies for N-terminal Deprotection of this compound in Peptide Elongation

For the elongation of a linear peptide chain using this compound, the N-terminal Z group (on the alpha-amino) must be selectively removed. This deprotection step liberates the alpha-amino group, making it available for coupling with the activated carboxyl group of the next incoming amino acid. Common methods for Z group removal include:

Catalytic Hydrogenolysis: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) is a widely used method for cleaving the benzyloxycarbonyl group. This process yields toluene (B28343) as a byproduct spcmc.ac.inbrieflands.comresearchgate.net.

Acidolysis: Strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can also cleave the Z group. However, care must be taken as these conditions might also affect other acid-labile protecting groups if not carefully controlled spcmc.ac.inresearchgate.netpeptide.com.

Biochemical and Enzymatic Investigations Utilizing Z Lys Boc Nh2 and Its Analogs

Substrate Specificity Studies of Enzymes

Understanding how enzymes interact with their substrates is fundamental to biochemistry. Protected amino acid derivatives like Z-Lys(boc)-NH2 are often employed to elucidate these specificities.

Research has characterized this compound as a substrate for Adenosine Monophosphoramidate Hydrolase (Hint). Studies investigating Hint enzyme activity have utilized this derivative to understand its catalytic mechanism and substrate requirements. The specific arrangement of protecting groups on this compound is crucial for its recognition and hydrolysis by Hint. While specific kinetic data for this compound with Hint were not detailed in the provided search results, it is established that protected lysine (B10760008) derivatives are used in such characterizations.

Bacterial Pyrrolysyl-tRNA Synthetases (PylRS) are enzymes involved in the incorporation of the non-canonical amino acid pyrrolysine into proteins. The specificity of these enzymes towards various lysine derivatives, including Nε-(tert-butoxycarbonyl)-L-lysine (Lys(Boc)), has been a subject of study. Research indicates that Lys(Boc) can be an acceptable substrate for certain PylRS systems, allowing for its site-specific incorporation into recombinant proteins in vivo nih.gov. Studies have shown that PylRS enzymes can exhibit promiscuity towards lysine derivatives, with some PylRS variants recognizing Boc-protected lysine with comparable efficiency to other modified lysines semanticscholar.orgcardiff.ac.uk. This suggests that the epsilon-Boc protection is compatible with PylRS activity, enabling the use of such derivatives in synthetic biology and protein engineering.

Enzyme Assay Development and Profiling

The design of specific substrates is critical for developing sensitive and quantitative enzyme assays. Protected lysine derivatives are frequently incorporated into these substrates.

Protected lysine derivatives are widely used in the construction of fluorogenic and luminescent substrates for protease activity profiling. These substrates typically consist of a peptide sequence containing the protected amino acid, linked to a fluorophore or a chemiluminescent moiety. Upon cleavage by a specific protease, the reporter group is released or its signal is altered, allowing for the detection and quantification of protease activity acs.orgmedchemexpress.com. For instance, substrates like Z-RLRGG-AMC and Boc-QAR-AMC are examples of fluorogenic substrates used in protease assays, highlighting the utility of Boc and Z protecting groups in substrate design pubcompare.aibiocompare.com. While this compound itself is not explicitly mentioned as a substrate in the provided snippets for protease profiling, its structural features make it a plausible building block for such assays, similar to other protected lysine derivatives used for protease characterization medchemexpress.comnih.gov.

Lysine deacetylases (KDACs) are enzymes that remove acetyl groups from lysine residues, playing crucial roles in epigenetic regulation and other cellular processes bmglabtech.comelifesciences.org. Boc-lysine derivatives, particularly those with an acetylated lysine moiety and a fluorogenic tag (e.g., Boc-Lys(Ac)-AMC), are commonly employed as substrates in KDAC activity assays explorationpub.comuniprot.orgechelon-inc.commdpi.comnih.gov. These assays typically involve a two-step process: first, the KDAC deacetylates the lysine residue of the substrate, and then a protease, such as trypsin, cleaves the modified substrate to release a fluorescent signal explorationpub.comnih.gov. The Boc group in these substrates serves to protect the epsilon-amino group, ensuring that the deacetylation occurs at the intended acetylated lysine residue. The specificity of different KDAC isoforms can be investigated using various acyl-lysine derivatives, such as Boc-Lys(TFA)-AMC, which shows selectivity for certain KDAC classes nih.govmdpi.com.

Modulation of Enzymatic Activity through N-Protective Group Variation

The choice of N-protective groups on amino acid derivatives can significantly influence their interaction with enzymes, thereby modulating enzymatic activity. For this compound, the Z and Boc groups play critical roles.

The benzyloxycarbonyl (Z) group, known for its stability and removal via hydrogenation, and the tert-butoxycarbonyl (Boc) group, typically removed by acidolysis, are common protecting groups in peptide synthesis issuu.compeptide.comresearchgate.net. Variations in these groups or their placement can alter substrate binding affinity, catalytic efficiency, and enzyme recognition. For example, studies on other enzymes have shown that the nature of N-protecting groups can affect substrate hydrolysis tandfonline.com. While direct comparative studies on this compound with varying N-protective groups were not detailed in the provided results, the general principle of N-protective group variation influencing enzymatic activity is well-established. This allows researchers to fine-tune substrate properties for specific enzymatic assays or to study enzyme-substrate interactions more precisely.

Impact of Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc) Groups on Enzyme Hydrolysis and Specificity

The efficacy of protecting groups in peptide synthesis is critically dependent on their selective removal under mild conditions, often employing enzymatic catalysis. The Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc) groups, widely used for amine protection, exhibit distinct behaviors when subjected to enzymatic hydrolysis, influencing enzyme specificity and reaction rates. Investigations into these protecting groups reveal how their chemical structure impacts their susceptibility to enzymatic cleavage.

Enzymes that hydrolyze urethane (B1682113) bonds, such as Nα-benzyloxycarbonyl amino acid urethane hydrolase from Streptococcus faecalis, demonstrate a clear preference for the Z group over the Boc group tandfonline.comtandfonline.com. This specific hydrolase can efficiently cleave Nα-benzyloxycarbonyl-glycine and -alanine, yielding benzyl (B1604629) alcohol and glycine, or benzoic acid and glycine, respectively tandfonline.com. In contrast, Nα-tert-butoxycarbonyl (Boc)-amino acids were found to be completely resistant to this enzyme, even though the Boc group also functions as a urethane-type protecting group tandfonline.com. This resistance is attributed to the enzyme's specific substrate requirements, which may include the presence of a benzene (B151609) ring in the protecting group, and potentially the steric bulk of the Boc group tandfonline.comtandfonline.com.

The impact of these protecting groups on enzyme specificity is further highlighted by studies on various proteases. For instance, while some proteases can cleave Z-protected amino acids, they often show no activity towards Boc-protected amino acids tandfonline.comresearchgate.net. This differential susceptibility means that the choice of protecting group can dictate which enzymes can be used for deprotection. For example, while Z-amino acids are susceptible to certain urethane hydrolases, Boc-amino acids are generally resistant to such enzymes tandfonline.comtandfonline.com.

Furthermore, the structural context of the protected amino acid plays a significant role. For example, the Z group on the α-amino group of lysine can be enzymatically removed by specific enzymes, but the presence of the Boc group on the ε-amino group can alter the substrate's interaction with the enzyme. Research indicates that enzymes like trypsin are specific for peptide bonds involving lysine or arginine residues researchgate.netacs.orgpnas.org. However, the Z-group itself can be removed enzymatically, as demonstrated by enzymes from Burkholderia phenazinium and Sphingomonas paucimobilis, which selectively hydrolyze the N-carbobenzyloxy (CBz) group from various CBz-protected amino acids researchgate.netresearchgate.netrsc.orggoogle.com. These enzymes often exhibit enantioselectivity, being able to distinguish between D- and L-amino acids researchgate.netresearchgate.netgoogle.com.

While the Z group is amenable to enzymatic cleavage by specific hydrolases, the Boc group's resistance to these enzymes suggests that different enzymatic strategies or chemical methods are required for its removal tandfonline.comtandfonline.com. This difference in enzymatic susceptibility is crucial for orthogonal protection strategies in complex peptide synthesis, where different protecting groups must be removable independently rsc.orgwiley-vch.de.

The steric bulk of protecting groups can also influence enzymatic activity. For example, the Boc group, being bulkier than the Z group, might contribute to its resistance to certain enzymes tandfonline.com. Moreover, the requirement for a free carboxyl group on the amino acid residue for catalytic activity has been observed for some urethane hydrolases, meaning that derivatives like Z-Gly-NH2 or Z-Gly-ONp, where the carboxyl group is blocked, are inert to these enzymes tandfonline.comtandfonline.com.

Table 1: Susceptibility of Protecting Groups to Enzymatic Hydrolysis by Specific Hydrolases

| Protecting Group | Susceptible Amino Acid Derivative | Enzyme Type/Source (Example) | Hydrolysis Observed | Reference |

| Benzyloxycarbonyl (Z) | Z-Glycine, Z-Alanine | Nα-Benzyloxycarbonyl amino acid urethane hydrolase (Streptococcus faecalis) | Yes | tandfonline.comtandfonline.com |

| tert-Butoxycarbonyl (Boc) | Boc-Glycine, Boc-Alanine | Nα-Benzyloxycarbonyl amino acid urethane hydrolase (Streptococcus faecalis) | No | tandfonline.comtandfonline.com |

| Benzyloxycarbonyl (Z) | CBz-protected amino acids (various) | CBz-deprotecting enzymes (Burkholderia phenazinium, Sphingomonas paucimobilis) | Yes | researchgate.netresearchgate.netrsc.orggoogle.com |

| tert-Butoxycarbonyl (Boc) | Boc-amino acids | Esterases (e.g., Bacillus subtilis esterase), Lipases (e.g., Candida antarctica lipase (B570770) A) | Yes (for ester cleavage, not Boc itself) | acs.org |

Note: Table 1 focuses on the direct enzymatic hydrolysis of the protecting group itself or its immediate cleavage products. The susceptibility of Boc groups to esterases and lipases is in the context of cleaving tert-butyl esters (e.g., Boc-Tyr-OtBu), leaving the Boc group intact, as stated in the source.

Table 2: Enzyme Specificity Towards Protected Lysine Derivatives

| Enzyme Type | Substrate Specificity | Impact of Z/Boc Groups | Observation | Reference |

| Trypsin | Hydrolyzes peptide bonds involving the carbonyl carbon of lysine or arginine | Z-group on α-amino can be removed; Boc on ε-amino may influence binding | Z-arginine specifically released from Z-Arg-aminoacylates; Z-group removal is stereospecific | acs.orgpnas.org |

| α-Chymotrypsin | Preference for the α-amino group of lysine | Not explicitly detailed for Z/Boc on lysine side chain in this context | Can catalyze coupling reactions, potentially forming isopeptides at the ε-amino group | tandfonline.com |

| Subtilisin Carlsberg | Highly specific for the ε-amino group of lysine | Not explicitly detailed for Z/Boc on lysine side chain in this context | Used for preparative synthesis of isopeptides in anhydrous tert-amyl alcohol | tandfonline.com |

| Urethane Hydrolase (Streptococcus faecalis) | Hydrolyzes Z-amino acids, but not Boc-amino acids | Z-group is cleaved; Boc-group is resistant | Benzene ring required for activity; steric bulk may affect Boc resistance | tandfonline.comtandfonline.com |

Summary of Findings:

Differential Susceptibility: The Benzyloxycarbonyl (Z) group is generally susceptible to enzymatic hydrolysis by specific urethane hydrolases and CBz-deprotecting enzymes, often with high enantioselectivity tandfonline.comtandfonline.comresearchgate.netresearchgate.netrsc.orggoogle.com.

Boc Group Resistance: The tert-Butoxycarbonyl (Boc) group is largely resistant to the same urethane hydrolases that cleave Z groups tandfonline.comtandfonline.com. This resistance is attributed to factors such as steric bulk and the absence of a required structural motif (e.g., benzene ring) tandfonline.comtandfonline.com.

Enzyme Specificity: Proteases like trypsin exhibit specificity for amino acid residues, such as lysine and arginine, and can be used for cleaving Z-protected arginine residues acs.orgpnas.org. However, the presence of protecting groups on the lysine side chain (e.g., Boc on ε-amino) can influence enzyme recognition and regioselectivity in coupling reactions tandfonline.com.

These findings underscore the importance of selecting appropriate protecting groups based on the intended enzymatic deprotection strategy, enabling precise control over synthetic pathways in peptide chemistry.

Development of Peptidomimetics and Unnatural Amino Acid Incorporations

Incorporation into Azapeptides and Pseudopeptides

Peptidomimetics are compounds that mimic the structure and function of peptides but possess modified backbones or side chains to improve properties such as bioavailability, proteolytic stability, or receptor binding affinity. This compound can be incorporated into these structures. For instance, in the synthesis of azapeptides, where a carbon atom in the peptide backbone is replaced by a nitrogen atom, protected lysine (B10760008) derivatives can be strategically placed. Similarly, in the creation of pseudopeptides, which deviate from the standard amino acid structure, this compound can serve as a scaffold or a component that introduces specific functionalities or conformational constraints peptidetherapeutics.orguni-regensburg.demdpi.comrsc.org. The orthogonal protection offered by the Z and Boc groups allows for selective deprotection and further chemical modifications, enabling the synthesis of highly customized peptidomimetic structures.

Key Protecting Groups and Deprotection Methodologies for Lysine Derivatives

| Protecting Group | Protected Moiety | Typical Removal Conditions | References |

| Z (Benzyloxycarbonyl) | Alpha-amino group | Catalytic hydrogenolysis (H2, Pd/C); Acidolysis (HBr/AcOH, TFA) | spcmc.ac.inbrieflands.comresearchgate.net |

| Boc (tert-Butoxycarbonyl) | Epsilon-amino group | Acidolysis (TFA) | spcmc.ac.inpeptide.comontosight.ai |

Conjugation Strategies and Functional Material Design

This compound is a valuable tool in the design and synthesis of functional materials and complex molecular architectures through various conjugation strategies. Its protected amino groups and the potential for selective deprotection make it an ideal scaffold for linking different molecular entities.

Preparation of Amino Acid/Peptide-Bioactive Hybrid Molecules

The compound facilitates the preparation of hybrid molecules by serving as a linker or scaffold for conjugating bioactive molecules to peptides or amino acids. Following selective deprotection of either the Cbz or Boc group, the exposed amino functionality can be coupled with drugs, fluorescent probes, carbohydrates, or other biologically relevant small molecules. This approach allows for the creation of bifunctional entities where the peptide component can confer targeting or structural properties, while the attached bioactive molecule provides a specific function, such as therapeutic action or diagnostic imaging tcichemicals.com. The stability of the remaining protecting group ensures that conjugation occurs selectively at the desired site.

Functionalization of Nanomaterials (e.g., Single-Walled Carbon Nanotubes) with Lysine Derivatives

This compound, or its deprotected forms, can be employed to functionalize nanomaterials like Single-Walled Carbon Nanotubes (SWCNTs). The amino groups of lysine, particularly after deprotection, can covalently attach to the surface of SWCNTs through various chemical reactions, or participate in non-covalent interactions such as π-π stacking or electrostatic forces, depending on the functionalization strategy nih.govmdpi.comresearchgate.net. This functionalization is crucial for improving the dispersibility, biocompatibility, and targeted delivery capabilities of nanomaterials. For instance, peptides functionalized with lysine derivatives can act as biocompatible coatings, enhancing the integration of SWCNTs into biological systems for applications in drug delivery, biosensing, and tissue engineering mdpi.comrsc.org. The protected nature of this compound allows for controlled attachment, with subsequent deprotection potentially enabling further modifications or specific interactions.

Synthesis of Triazolium-Lysine and Peptide Conjugates for Chemical Applications

The compound is instrumental in the synthesis of advanced conjugates, notably those involving triazole linkages, which are often formed via "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) bachem.comqyaobio.comcreative-peptides.comfrontiersin.orgoup.commdpi.com. This compound can be modified to incorporate an azide (B81097) or alkyne group, allowing it to be conjugated to complementary molecules. The resulting triazole ring is metabolically stable, resistant to hydrolysis, and can mimic peptide bonds, making it valuable in peptidomimetics and drug design frontiersin.orgnih.gov. Furthermore, these triazole linkages can be part of triazolium salts, which have potential applications in catalysis and materials science. The ability to selectively deprotect and functionalize this compound enables the precise construction of complex peptide conjugates with tailored chemical properties for diverse applications americanpeptidesociety.org.

Advanced Research Applications and Future Directions in Z Lys Boc Nh2 Research

Development of Genetically Encoded Photo-Crosslinkers

Genetically encoded photo-crosslinkers are powerful tools for mapping protein-protein interactions within their native cellular environment. These non-canonical amino acids, bearing photo-reactive moieties, can be incorporated into a protein of interest at a specific site. Upon activation with light, they form covalent bonds with nearby interacting partners, permanently capturing even transient or weak interactions for subsequent identification.

The Nε-(benzyloxycarbonyl)lysine (Z-lysine) scaffold has been successfully leveraged to create novel photo-crosslinkers. Researchers have synthesized a derivative, Nε-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)carbonyl]-L-lysine, which features a photo-reactive diazirinyl group attached to the core Z-lysine structure nih.gov. This engineered amino acid can be site-specifically incorporated into proteins in mammalian cells using genetic code expansion techniques nih.gov.

A key advantage of this particular derivative is its ability to perform "wide-range" photo-crosslinking. The incorporated probe is capable of reacting with residues not only in close proximity but also those as far as approximately 15 Å away nih.gov. This extended reach allows for the capture of a broader range of interactions and provides more comprehensive data on the architecture of protein complexes nih.gov.

| Feature | Description | Source |

| Core Structure | Nε-(benzyloxycarbonyl)-L-lysine | nih.gov |

| Photo-reactive Moiety | 3-(trifluoromethyl)-3H-diazirine | nih.gov |

| Application | Site-specific incorporation into proteins in mammalian cells | nih.gov |

| Key Advantage | "Wide-range" crosslinking capability, capturing interactions up to ~15 Å | nih.gov |

Strategies for Site-Specific Protein Modification and Bioorthogonal Chemistry

Site-specific modification of proteins is essential for creating therapeutic conjugates, installing probes for imaging, and studying the effects of post-translational modifications (PTMs). plos.orgcipsm.deresearchgate.netnih.gov The high abundance of lysine (B10760008) on protein surfaces makes it a frequent target, but achieving modification at a single, desired lysine residue is a significant challenge researchgate.net. Genetically encoding a uniquely reactive lysine derivative is a powerful strategy to overcome this limitation.

The incorporation of Nε-Boc-lysine into proteins serves as a prime example of using a protected amino acid for site-specific modification. In a method known as GOPAL (Genetically encoded Orthogonal Protection and Activated Ligation), Nε-Boc-lysine is incorporated into a protein in response to a specific codon researchgate.net. The Boc group can then be selectively removed to unmask a single reactive amine, which is then available for chemoselective ligation. This technique has been successfully used to synthesize diubiquitin proteins with specific, atypical linkages, allowing for detailed study of their structure and function researchgate.net.

Furthermore, the protected lysine side chain is an ideal platform for introducing bioorthogonal handles—functional groups that react selectively and efficiently in a biological environment without interfering with native processes acs.orgresearchgate.net. For instance, researchers have developed a trans-cyclooctene-caged lysine that, once incorporated into a protein, can be "decaged" or activated through a bioorthogonal reaction with a tetrazine partner researchgate.net. This strategy allows for the chemical control of protein activity inside living systems researchgate.net. The synthesis of such complex non-canonical amino acids relies on the principles of protecting group chemistry exemplified by Z-Lys(Boc)-NH2.

Engineering of Novel Polypeptide Architectures for Advanced Materials

Protected lysine derivatives are instrumental in synthesizing advanced polypeptide-based materials with complex, well-defined architectures. Through the ring-opening polymerization (ROP) of N-carboxy anhydride (B1165640) (NCA) monomers derived from protected amino acids, materials with unique properties for applications like drug delivery and tissue engineering can be fabricated mdpi.comnih.gov.

The use of orthogonally protected lysine NCAs, such as those bearing Boc, Z, or Fmoc groups, is crucial for creating branched and graft copolypeptides nih.gov. For example, a linear polypeptide backbone can be synthesized using Nε-Boc-l-Lysine NCA. Subsequently, a block of Nε-Fmoc-l-Lysine NCA can be added. The Fmoc groups can then be selectively removed under basic conditions, exposing the ε-amines of the lysine residues. These newly freed amines can act as initiation sites for the ROP of another NCA monomer, resulting in a well-defined graft or "brush" copolypeptide nih.gov. This method allows for precise control over the polymer's final architecture, which in turn dictates its self-assembly and material properties nih.gov.

In the field of neural tissue engineering, copolymers synthesized from derivatives of lysine and glutamate have shown significant promise. Specifically, copolymers containing tert-butoxycarbonyl lysine (BOCL) and carboxybenzyl lysine (CBZL, a Z-lysine derivative) have been explored for creating films and scaffolds to support nerve cell growth tmu.edu.tw. The properties of these materials, such as surface roughness and hydrophobicity, can be tuned by altering the ratio of the protected lysine monomers, thereby optimizing conditions for cell adhesion and viability tmu.edu.tw.

| Lysine Derivative Used in Polymerization | Resulting Polypeptide Architecture | Application Area | Source |

| Nε-Boc-l-Lysine and Nε-Fmoc-l-Lysine NCAs | Block-graft Copolypeptides | "Smart" stimuli-responsive nanocarriers | nih.gov |

| tert-butoxycarbonyl lysine (BOCL) | Linear Copolymers | Neural Tissue Engineering Scaffolds | tmu.edu.tw |

| carboxybenzyl lysine (CBZL) | Linear Copolymers | Neural Tissue Engineering Scaffolds | tmu.edu.tw |

Future Prospects and Emerging Research Areas in Peptide and Chemical Biology Utilizing this compound

The foundational chemistry embodied by this compound and its derivatives continues to open new frontiers in science. The precise control offered by such building blocks is critical for advancing several key research areas.

Advanced Biomaterials: The future will see the design of increasingly sophisticated "smart" biomaterials. By combining different protected amino acid NCAs, researchers can create complex polypeptide architectures that respond to specific biological stimuli (e.g., pH, enzymes), enabling targeted drug delivery and advanced scaffolds for regenerative medicine nih.gov.

Novel Peptide Therapeutics: The development of peptide-based drugs with improved stability and longer in-vivo half-lives is a major goal. The inclusion of D-amino acids, such as Boc-D-Lys(Z)-OH, can confer resistance to degradation by proteases nbinno.com. The ability to site-specifically modify lysine side chains also allows for the conjugation of polymers like PEG or other moieties to enhance the pharmacokinetic properties of therapeutic peptides.

Expanded Bioorthogonal Toolkits: Research will continue to expand the repertoire of bioorthogonal reactions and caged amino acids for in-vivo studies. Starting from protected lysines, new derivatives with novel reactive handles or caging groups that can be removed by different stimuli (e.g., specific wavelengths of light, specific enzymes) will enable scientists to perform multiple, orthogonal modifications to study complex biological networks in real-time within living organisms researchgate.net.

Integrated Proteomic Probes: Future research will likely integrate the strategies of photo-crosslinking, site-specific modification, and bioorthogonal chemistry. One can envision probes built on a lysine scaffold that not only crosslink to an interacting partner but also contain a bioorthogonal handle for subsequent attachment of a fluorescent reporter or affinity tag. Such multi-functional probes would provide unprecedented power for mapping and visualizing protein interaction networks with high spatial and temporal resolution.

Q & A

Advanced Question

- Chromatography : Reverse-phase HPLC (RP-HPLC) with UV detection identifies impurities, while SEC-MALS-DRI determines polymer molecular weights (8.5–50.0 kDa) .

- Spectroscopy : ¹H/¹³C NMR confirms deprotection efficiency and backbone integrity. For example, Boc group removal via TFA results in characteristic tert-butyl signal loss at δ 1.4 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies exact masses, critical for detecting side products like truncated peptides or overprotection .

What are the implications of Z-Lys(Boc)-NH₂ in biochemical engineering beyond peptide synthesis?

Advanced Question

Z-Lys(Boc)-NH₂ enables site-specific incorporation of unnatural amino acids in synthetic biology. For example, engineered E. coli strains with pyrrolysyl-tRNA synthetase incorporate Z-Lys at sense codons, producing proteins with tailored functionalities (e.g., bio-containment systems). The Boc group ensures metabolic stability until deprotection, which triggers controlled cellular toxicity—a safeguard against unintended release of genetically modified organisms .

How can researchers optimize orthogonal deprotection strategies for Z-Lys(Boc)-NH₂ in multi-step syntheses?

Advanced Question

- Sequential deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the Z group first, followed by Boc cleavage with TFA. Methanesulfonic acid (MeSO₃H) is used in situ to stabilize intermediates during hydrogenolysis .

- Solvent compatibility : Avoid protic solvents (e.g., MeOH) during hydrogenation to prevent catalyst poisoning. Anhydrous CH₂Cl₂ or DMF is preferred for acidolytic Boc removal .

- Kinetic monitoring : Real-time FTIR or inline HPLC tracks deprotection progress, minimizing overexposure to harsh conditions that degrade the peptide backbone .

What role does Z-Lys(Boc)-NH₂ play in polymer chemistry, and how are its properties tailored?

Advanced Question

Z-Lys(Boc)-NH₂ serves as a monomer for polylysine derivatives via ROP. Key modifications include:

- Side-chain engineering : The Boc group enhances solubility in organic solvents, enabling polymerization in hexanes. Post-polymerization deprotection yields cationic polylysine for drug delivery .

- Molecular weight control : Initiators like hexylamine and [M]₀/[I]₀ ratios <100:1 produce narrow dispersity (Đ = 1.1–1.3) polymers. SEC-MALS-DRI correlates experimental Mn with theoretical values .

What experimental design considerations are critical when incorporating Z-Lys(Boc)-NH₂ into enzyme-sensitive peptides?

Advanced Question

- Protease resistance : The Boc group shields lysine from trypsin-like proteases, enabling selective cleavage at unprotected residues.

- pH-dependent release : In drug delivery, Boc deprotection in acidic environments (e.g., tumor microenvironments) triggers payload release. Validate using fluorescence quenching assays or MALDI-TOF .

- Compatibility with bioconjugation : NHS esters of Z-Lys(Boc)-NH₂ react selectively with primary amines (e.g., hexamethylenediamine), enabling controlled crosslinking in hydrogels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.